3-Allyloxy-5-cyanobenzoic acid

Description

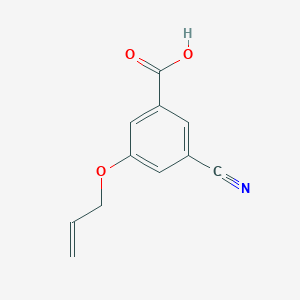

3-Allyloxy-5-cyanobenzoic acid is a benzoic acid derivative featuring an allyloxy group at the 3-position and a cyano substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₉NO₃, with a molar mass of 191.19 g/mol. The compound’s structure combines the electron-withdrawing cyano group and the reactive allyloxy moiety, which influence its physicochemical properties and synthetic utility.

Applications may include roles as a pharmaceutical intermediate or agrochemical precursor, though specific industrial uses remain underexplored in the available literature.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-cyano-5-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C11H9NO3/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h2,4-6H,1,3H2,(H,13,14) |

InChI Key |

SILBSWNCFUERMQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1)C(=O)O)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes classical esterification reactions under acidic catalysis. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields methyl 3-allyloxy-5-cyanobenzoate.

-

Activation via acyl chloride intermediates (e.g., using thionyl chloride) enables coupling with bulky alcohols .

Key Conditions :

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85–90 |

| Allyl alcohol | DCC/DMAP | RT | 75–80 |

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group facilitates nucleophilic substitution under basic or catalytic conditions:

-

Hydrolysis : Conversion to a primary amide (–CONH₂) using H₂O₂ in NaOH .

-

Reduction : LiAlH₄ reduces the cyano group to a primary amine (–CH₂NH₂) .

Mechanistic Insight :

The cyano group’s electrophilicity is enhanced by resonance with the aromatic ring, enabling attack by nucleophiles like hydroxide or hydride ions .

Allyloxy Group Reactivity

The allyloxy moiety participates in two primary pathways:

-

Claisen Rearrangement : Heating to 150–200°C induces -sigmatropic rearrangement, forming 2-allyl-5-cyanobenzoic acid .

-

Electrophilic Substitution : Allyloxy directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the oxygen atom .

Example :

Nitration with HNO₃/H₂SO₄ yields 3-allyloxy-5-cyano-4-nitrobenzoic acid as the major product .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed reactions:

-

Ullmann-Type Coupling : Copper catalysts (e.g., CuI) enable C–N bond formation with amines, leveraging the electron-deficient aryl bromide derivative .

-

Suzuki-Miyaura Coupling : Palladium-mediated coupling with boronic acids requires prior conversion of the carboxylic acid to a triflate .

Catalytic Systems :

| Reaction Type | Catalyst | Ligand | Efficiency (%) |

|---|---|---|---|

| Ullmann C–N | CuI | 1,10-Phenanthroline | 70–75 |

| Suzuki C–C | Pd(PPh₃)₄ | – | 60–65 |

Photochemical Behavior

Under UV light (254 nm), the allyloxy group undergoes homolytic cleavage, generating a benzoyloxy radical intermediate. This reactivity is harnessed in polymer chemistry for crosslinking applications .

Applications :

Functional Group Interplay

The juxtaposition of electron-donating (allyloxy) and electron-withdrawing (cyano, carboxylic acid) groups creates unique electronic effects:

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₀H₉NO₃ | Allyloxy (3), Cyano (5) | Carboxylic acid, Cyano, Ether |

| 3-Amino-5-cyanobenzoic acid | C₈H₆N₂O₂ | Amino (3), Cyano (5) | Carboxylic acid, Cyano, Amine |

| Caffeic acid | C₉H₈O₄ | 3,4-Dihydroxy, Propenoic acid | Carboxylic acid, Dihydroxy |

| 3-Methylbenzofuran-5-carboxylic acid | C₁₀H₈O₃ | Methylbenzofuran, Carboxylic acid | Carboxylic acid, Fused ring |

| 2-Decyloxy-5-(3-carboxybenzoyl)benzoic acid | C₂₅H₃₀O₆ | Decyloxy, Carboxybenzoyl | Carboxylic acid, Long-chain ether |

Key Observations :

- Electron-withdrawing vs. donating groups: The cyano group in this compound enhances acidity (pKa ~2.5–3.0, estimated) compared to caffeic acid (pKa ~4.5), where hydroxyl groups act as weaker electron-withdrawing substituents .

- Reactivity: The allyloxy group enables allylic chemistry, distinguishing it from amino (nucleophilic) or decyloxy (inert) substituents in related compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The allyloxy group enhances lipophilicity compared to caffeic acid but reduces it relative to long-chain derivatives like 2-decyloxy-5-(3-carboxybenzoyl)benzoic acid .

- Stability: Allyl ethers are prone to thermal degradation, whereas amino-substituted analogs (e.g., 3-amino-5-cyanobenzoic acid) exhibit greater thermal stability .

Table 3: Application Comparison

Key Observations :

- Industrial synthesis: Unlike 3-methylbenzofuran-5-carboxylic acid, which has established production methods (e.g., cyclization and carboxylation), this compound’s synthesis requires further optimization for scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Allyloxy-5-cyanobenzoic acid with high purity?

- Methodological Answer : A two-step synthesis is commonly employed. First, allylation of 5-cyanosalicylic acid using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Second, purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization in ethanol-water mixtures to achieve >95% purity. Monitor reaction progress using TLC (silica gel, UV detection) with hexane:ethyl acetate (4:1) as the mobile phase .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of cyano (C≡N stretch at ~2220 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹).

- ¹H/¹³C NMR : Assign allyloxy protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d₆ as a solvent to resolve acidic protons.

- HPLC : Validate purity using a C18 column with a methanol-water gradient (70:30 to 90:10 over 15 min) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via HPLC every 7 days. Protect from light using amber vials, as UV exposure may cause allyl group isomerization .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or tautomerism. Perform:

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially near the cyano and carboxylic acid groups.

- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian09 at B3LYP/6-31G* level).

- Interlaboratory Validation : Share samples with independent labs to confirm reproducibility .

Q. What experimental designs are suitable for evaluating catalytic potential in cross-coupling reactions?

- Methodological Answer : Test the compound as a ligand in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Vary parameters:

- Catalyst System : Pd(OAc)₂ (0.5–2 mol%) with the compound as a co-ligand.

- Solvent/Base : Screen DMF, toluene, or THF with K₂CO₃ or Cs₂CO₃.

- Substrate Scope : Use aryl halides and boronic acids with electron-donating/withdrawing groups. Monitor yields via GC-MS or HPLC .

Q. How can computational studies predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2).

- ADMET Prediction : Employ SwissADME to assess solubility (LogP), bioavailability, and CYP450 inhibition.

- QSAR Modeling : Correlate structural features (allyloxy chain length, cyano position) with bioactivity using MOE or Schrödinger .

Q. What strategies mitigate aggregation issues in aqueous solutions during biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility.

- Dynamic Light Scattering (DLS) : Monitor particle size distribution in PBS (pH 7.4).

- Surface Plasmon Resonance (SPR) : Confirm binding kinetics without aggregation artifacts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.

- Storage : Keep in sealed containers away from oxidizers (e.g., KMnO₄) and strong bases. Label containers with CAS-specific hazard warnings .

Data Interpretation

Q. How should researchers address conflicting bioactivity results in cell-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.